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molecular formula C6H6N6 B1444347 5-(1H-tetrazol-5-yl)pyridin-2-amine CAS No. 13566-35-3

5-(1H-tetrazol-5-yl)pyridin-2-amine

Cat. No. B1444347
M. Wt: 162.15 g/mol
InChI Key: IAGOSDIWNXIKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183264B2

Procedure details

2-Amino-5-cyanopyridine (1.0 g), sodium azide (1.1 g), ammonium chloride (890 mg), and DMF (15 mL) were stirred for 2 hours and 15 minutes at 100° C. The reaction solution was directly purified by silica gel chromatography (ethyl acetate, then ethyl acetate:methanol:concentrated aqueous ammonia=6:2:1) to obtain the titled compound (860 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
890 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][N:3]=1.[N-:10]=[N+:11]=[N-:12].[Na+].[Cl-].[NH4+]>CN(C=O)C>[NH3:1].[N:9]1[NH:10][N:11]=[N:12][C:8]=1[C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[N:3][CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C#N
Name
Quantity
1.1 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
890 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was directly purified by silica gel chromatography (ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
N=1NN=NC1C=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 860 mg
YIELD: CALCULATEDPERCENTYIELD 126.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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